Cas no 325722-28-9 (1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline)

1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline structure
325722-28-9 structure
Product Name:1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline
CAS No:325722-28-9
MF:C16H23N
MW:229.36052441597
MDL:MFCD07779117
CID:822656
PubChem ID:11390577
Update Time:2025-07-23

1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline Chemical and Physical Properties

Names and Identifiers

    • 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
    • 1,1,7,7-TETRAMETHYL-2,3,6,7-TETRAHYDRO-1H,5H-PYRIDO[3,2,1-IJ] QUINOLINE
    • 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido[3,2,1-ij]quinoline
    • 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H-Benzo[ij]quinolizine
    • 1,1,7,7-Tetramethyljulolidine
    • AKOS015842262
    • CS-0451040
    • DTXSID60464407
    • 4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.0^{5,13]trideca-5(13),6,8-triene
    • BCP04331
    • 4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene
    • 325722-28-9
    • SCHEMBL7644556
    • SB66763
    • 1,1,7,7-TETRAMETHYL-2,3,6,7-TETRAHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE
    • 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline
    • MDL: MFCD07779117
    • Inchi: 1S/C16H23N/c1-15(2)8-10-17-11-9-16(3,4)13-7-5-6-12(15)14(13)17/h5-7H,8-11H2,1-4H3
    • InChI Key: MZKXTXKVGSAPEG-UHFFFAOYSA-N
    • SMILES: N12CCC(C)(C)C3=CC=CC(=C13)C(C)(C)CC2

Computed Properties

  • Exact Mass: 229.18300
  • Monoisotopic Mass: 229.183049738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.6
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.02
  • Boiling Point: 303°C at 760 mmHg
  • Flash Point: 125°C
  • Refractive Index: 1.566
  • PSA: 3.24000
  • LogP: 3.92060

1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline Pricemore >>

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1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:325722-28-9)1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline
Order Number:A847494
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:15
Price ($):577.0
Email:sales@amadischem.com

Additional information on 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline

Comprehensive Overview of 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline (CAS No. 325722-28-9)

1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline (CAS No. 325722-28-9) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. Its complex fused-ring system and tetramethyl-substituted configuration make it a valuable intermediate for synthesizing advanced functional materials and bioactive molecules. Researchers are particularly interested in its potential applications in fluorescence probes, catalysts, and neuroprotective agents, aligning with current trends in sustainable chemistry and precision medicine.

The compound's pyrido3,2,1-ijquinoline backbone contributes to its remarkable electronic properties, which are being explored for organic light-emitting diodes (OLEDs) and photovoltaic materials. Recent studies highlight its role in enhancing charge transport efficiency, a critical factor for next-generation energy devices. As industries shift toward green chemistry, the demand for eco-friendly synthetic routes to derivatives of 325722-28-9 has surged, with microwave-assisted and solvent-free methods gaining traction.

In the pharmaceutical sector, the hexahydro-pyrido core of this compound exhibits structural similarities to alkaloids found in natural products, sparking interest in its bioactivity modulation. Computational studies suggest potential interactions with G-protein-coupled receptors (GPCRs), making it a candidate for central nervous system (CNS) drug development. This aligns with growing public interest in neurodegenerative disease therapies, a frequently searched topic in medical databases.

Analytical characterization of 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline typically involves high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its stability under various pH conditions has been investigated for drug formulation purposes, addressing common queries about compound shelf life and storage optimization in research forums. The compound's logP value and water solubility data are often requested by pharmacokinetic researchers.

From a commercial perspective, suppliers of CAS 325722-28-9 emphasize its high purity grades (>98%) for research use. The compound's synthetic scalability is a key discussion point in patent literature, reflecting the industry's focus on cost-effective production. Environmental impact assessments of its manufacturing processes are increasingly relevant, mirroring global searches for sustainable chemical production methods.

Emerging applications include its use as a ligand in metal-organic frameworks (MOFs) for gas storage and as a chromophore in molecular imaging. These cutting-edge uses correlate with rising interest in nanotechnology and diagnostic tools across scientific communities. Safety evaluations confirm its compatibility with standard laboratory protocols, though proper personal protective equipment (PPE) is recommended during handling.

Future research directions for 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline may explore its enantiomeric separation for chiral applications and structure-activity relationships in medicinal chemistry. The compound's versatility ensures its continued relevance across multiple disciplines, from material science to biopharmaceuticals, making CAS 325722-28-9 a noteworthy subject in contemporary chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:325722-28-9)1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydro-pyrido3,2,1-ijquinoline
A847494
Purity:99%
Quantity:1g
Price ($):577.0
Email